4-(4-Tert-butyl-1,3-thiazol-2-yl)phenol
Description
Overview of Thiazole (B1198619) Scaffold Significance in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets. The thiazole nucleus is a key component in a wide array of FDA-approved drugs, demonstrating its therapeutic relevance across multiple disease areas.
The significance of the thiazole scaffold is underscored by its presence in compounds with diverse biological activities, including:
Antimicrobial Agents: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.
Anticancer Agents: Numerous thiazole-containing compounds have shown potent anticancer activity.
Anti-inflammatory Drugs: The thiazole ring is a feature in several anti-inflammatory agents.
Antiviral Compounds: Its role in antiviral drug design is also well-established.
The structural rigidity of the thiazole ring, combined with its ability to participate in hydrogen bonding and pi-stacking interactions, makes it an attractive scaffold for designing targeted therapies.
Role of Phenolic Derivatives in Bioactive Compound Development
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and are well-regarded for their diverse biological activities. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors.
In the context of bioactive compound development, phenolic derivatives are investigated for a multitude of therapeutic applications, including:
Antioxidant Properties: Phenols are renowned for their ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases. The hydrogen-donating ability of the hydroxyl group is central to this activity.
Enzyme Inhibition: The phenolic moiety can interact with the active sites of various enzymes, leading to their inhibition. This is a key mechanism for many drugs.
Anticancer Activity: Many phenolic compounds have demonstrated the ability to inhibit the growth of cancer cells through various mechanisms.
Antimicrobial Effects: The antimicrobial properties of phenolic compounds have been recognized and utilized for centuries.
The substitution pattern on the phenolic ring can significantly influence the biological activity and pharmacokinetic properties of these compounds.
Rationale for Investigating 4-(4-Tert-butyl-1,3-thiazol-2-yl)phenol and Related Structures
The investigation of this compound is driven by a scientifically sound rationale that combines the established merits of its constituent parts. The core structure represents a hybrid of a thiazole and a phenol (B47542), suggesting the potential for synergistic or novel biological activities.
The key motivations for synthesizing and evaluating this and related structures include:
Hybrid Pharmacophore Approach: By combining the thiazole scaffold with a phenolic moiety, researchers aim to create molecules that can interact with multiple biological targets or exhibit enhanced potency and selectivity.
Modulation of Physicochemical Properties: The inclusion of a tert-butyl group is a strategic decision in medicinal chemistry. This bulky, lipophilic group can influence the compound's solubility, metabolic stability, and ability to cross biological membranes. It can also provide steric hindrance that may affect binding to specific targets. nih.gov
Exploration of Structure-Activity Relationships (SAR): The synthesis of derivatives of this compound allows for a systematic exploration of how structural modifications impact biological activity. This is crucial for optimizing lead compounds in drug discovery.
Potential as Enzyme Inhibitors: The structural features of this compound make it a candidate for inhibiting various enzymes. For instance, related thiazolyl-phenol compounds have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production.
Antioxidant Potential: The phenolic hydroxyl group, in conjunction with the thiazole ring, suggests that these compounds may possess significant antioxidant properties. The tert-butyl group can further enhance this activity by stabilizing the resulting phenoxyl radical. nih.gov
The synthesis and biological evaluation of this compound and its analogues are therefore a logical step in the ongoing search for new and effective therapeutic agents. The data gathered from such studies contribute to a deeper understanding of the chemical and biological properties of this important class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-tert-butyl-1,3-thiazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-13(2,3)11-8-16-12(14-11)9-4-6-10(15)7-5-9/h4-8,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLXLHVUALWSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Techniques for 4 4 Tert Butyl 1,3 Thiazol 2 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in 4-(4-Tert-butyl-1,3-thiazol-2-yl)phenol can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenol (B47542) and thiazole (B1198619) rings would appear in the downfield region, typically between 6.5 and 8.0 ppm, with their chemical shifts and coupling patterns providing information about their relative positions. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet in the upfield region, usually around 1.3 ppm. The phenolic hydroxyl proton would present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenolic OH | Variable | Broad Singlet | 1H |
| Aromatic CH (Phenol) | ~6.8 - 7.8 | Doublet/Multiplet | 4H |
| Thiazole CH | ~7.0 - 7.5 | Singlet | 1H |
| tert-Butyl CH₃ | ~1.3 | Singlet | 9H |
Note: These are predicted values and may vary in an actual experimental spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the aromatic rings would resonate in the downfield region (110-160 ppm). The quaternary carbon of the tert-butyl group and the carbon to which it is attached would also be identifiable. The carbons of the thiazole ring would have characteristic chemical shifts, with the carbon atom bonded to both sulfur and nitrogen (C2) appearing at a significantly downfield position.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Phenolic C-OH | ~155 - 160 |
| Aromatic C (Phenol) | ~115 - 130 |
| Thiazole C2 | ~160 - 170 |
| Thiazole C4 | ~140 - 150 |
| Thiazole C5 | ~110 - 120 |
| tert-Butyl C (quaternary) | ~34 |
| tert-Butyl CH₃ | ~31 |
Note: These are predicted values and may vary in an actual experimental spectrum.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the phenolic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of protonated carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula, confirming the elemental composition of the compound. For C₁₃H₁₅NOS, the expected exact mass would be calculated and compared to the experimental value.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) would involve the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions would be analyzed to provide valuable structural information. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a methyl group from the tert-butyl moiety, cleavage of the thiazole ring, and fragmentation of the phenol ring. Analyzing these fragmentation pathways would further corroborate the proposed structure of the molecule.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its distinct structural components: the phenol group, the tert-butyl group, and the thiazole ring.
The most prominent feature is a broad and intense absorption band in the region of 3400-3650 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak is due to intermolecular hydrogen bonding in the solid state. libretexts.org Aliphatic C-H stretching vibrations from the tert-butyl group are observed as strong peaks in the 2850-2960 cm⁻¹ range. libretexts.orgnih.gov
Aromatic C-H stretching vibrations of the phenol ring typically appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz The IR spectrum also provides insight into the unsaturated parts of the molecule. The C=C stretching vibrations within the aromatic ring and the C=N stretching of the thiazole ring give rise to absorptions in the 1450-1610 cm⁻¹ region. nih.govvscht.cz The presence of the C-O stretching vibration from the phenol group can be identified by a band around 1260 cm⁻¹. nih.gov
A summary of the key IR absorption bands and their corresponding functional groups is provided in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3650-3400 (broad) | O-H Stretch | Phenol |
| 3100-3000 | C-H Stretch | Aromatic (Phenyl Ring) |
| 2960-2850 | C-H Stretch | Aliphatic (Tert-butyl) |
| 1610-1500 | C=N Stretch | Thiazole Ring |
| 1600-1450 | C=C Stretch | Aromatic & Thiazole Rings |
| ~1260 | C-O Stretch | Phenol |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The key structural feature influencing the UV-Vis spectrum is the conjugated system formed by the phenyl ring linked to the 1,3-thiazole ring.
This extended π-system allows for π → π* electronic transitions, which typically occur at longer wavelengths (lower energy) compared to non-conjugated systems. The spectrum is expected to show strong absorption bands in the UV region. The analysis of similar conjugated systems, such as those involving phenol linked to other heterocyclic rings, reveals that the highest occupied molecular orbital (HOMO) is often localized on the electron-rich phenol moiety, while the lowest unoccupied molecular orbital (LUMO) is distributed across the heterocyclic ring. redalyc.org
The electronic transitions and their corresponding absorption maxima (λmax) are crucial for understanding the electronic structure of the molecule.
| Absorption Maxima (λmax) | Type of Electronic Transition | Molecular Orbitals Involved |
| ~280-320 nm | π → π | HOMO → LUMO |
| Shorter Wavelengths (<250 nm) | π → π | Other π-orbital transitions |
The exact position and intensity of these absorption bands can be influenced by the solvent polarity and the specific electronic nature of the substituents on the aromatic and heterocyclic rings.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not publicly available, its solid-state structure can be inferred from analyses of closely related compounds containing phenol and thiazole moieties. nih.govnih.gov
The analysis of analogous structures reveals several key expected features. The molecule is not expected to be perfectly planar. A significant dihedral angle is anticipated between the plane of the phenyl ring and the plane of the thiazole ring, likely due to steric hindrance between the rings and their substituents. nih.gov For instance, in a related bromo-substituted methylthiazole phenol derivative, the dihedral angle between the thiazole and phenolic rings was found to be 23.46°. nih.gov
Intermolecular interactions are expected to play a crucial role in the crystal packing. The phenolic hydroxyl group is a potent hydrogen bond donor, and the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. nih.gov This could lead to the formation of hydrogen-bonded chains or dimers, significantly influencing the supramolecular architecture. nih.gov The bulky tert-butyl group would also influence the crystal packing by participating in van der Waals interactions.
A hypothetical but representative set of crystallographic parameters for a molecule of this type is presented below, based on data from similar structures. nih.govnih.gov
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 8 - 12 |
| c (Å) | 14 - 18 |
| α (°) | 90 |
| β (°) | 90 - 100 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2000 |
| Z (molecules/unit cell) | 4 or 8 |
Computational and Theoretical Investigations of 4 4 Tert Butyl 1,3 Thiazol 2 Yl Phenol and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure to determine its electronic distribution and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable conformation (the lowest energy state) and for calculating energy profiles of chemical reactions.
In studies of analogous compounds, such as other phenol (B47542) derivatives, DFT calculations are routinely used to determine bond lengths, bond angles, and dihedral angles of the optimized structure. For instance, in a computational analysis of a di-tert-butyl-phenol Schiff base derivative, DFT computations were performed using the B3LYP functional to obtain the optimized molecular geometry. The results showed a non-planar structure with a significant dihedral angle between the aromatic rings. nih.gov Such calculations can also reveal intramolecular interactions, like O—H⋯N hydrogen bonds, which stabilize the molecular conformation. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov DFT studies on various thiazole (B1198619) and phenol derivatives have successfully calculated these values to predict their electronic, optical, and chemical reactivity properties. nih.govnih.gov For example, in an analysis of new 4-(Furan-2-yl) Thiazol-2-amine derivatives, DFT was used to evaluate HOMO and LUMO energies to identify reactivity parameters. ekb.eg
The molecular electrostatic potential (MEP) surface, another output of DFT calculations, is used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The MEP map identifies regions of negative potential (red areas), which are susceptible to electrophilic attack, and regions of positive potential (blue areas), which are prone to nucleophilic attack. nih.gov
Table 1: Key Parameters Obtained from DFT Calculations for Analogous Compounds
| Parameter | Description | Application Example |
| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms, providing bond lengths and angles. | Calculation of the dihedral angle between aromatic rings in a Schiff base derivative to determine planarity. nih.gov |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the capacity for electron donation. | Used to assess the electron-donating tendency of thiazole-sulfonamide derivatives. semanticscholar.org |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the capacity for electron acceptance. | Used to determine the electron-accepting ability of thiazole-sulfonamide derivatives. semanticscholar.org |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. | A large HOMO-LUMO gap is used to describe more stable and less reactive "hard molecules". nih.gov |
| MEP Surface | A map of the electrostatic potential on the molecule's surface, indicating charge distribution. | Analysis of reactive regions for electrophilic and nucleophilic reactions for a Schiff base molecule. nih.gov |
The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While generally less accurate than DFT for many applications due to its lack of consideration for electron correlation, it serves as a crucial starting point for more advanced calculations. HF methodologies are often used to predict various electronic properties and can provide valuable qualitative insights.
In comparative studies of computational methods on molecules like 2-(4-methoxyphenyl)benzo[d]thiazole, both HF and various DFT functionals are used to calculate properties such as molecular structure and vibrational frequencies. The results are then compared with experimental data to assess the accuracy of each method. Such studies often conclude that DFT methods like B3LYP are superior to the scaled HF approach for molecular problems, providing results that are in better agreement with experimental observations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is a key tool in drug discovery for predicting how a potential drug molecule might interact with a biological target.
The process involves preparing the 3D structures of the ligand and the target protein. Docking software, such as AutoDock Vina, then samples a large number of possible orientations of the ligand within the protein's binding site, calculating a binding energy or score for each pose. semanticscholar.orgamazonaws.com The lowest energy poses are considered the most likely binding modes. For example, in a study of thiazole-sulfonamide derivatives as potential Alzheimer's inhibitors, docking was used to understand the binding mode of the most potent compounds against acetylcholinesterase and butyrylcholinesterase enzymes. semanticscholar.org Similarly, docking studies on other thiazole analogues have been used to identify probable bacterial and fungal molecular targets. mdpi.com
Beyond predicting the binding pose, docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for a ligand's affinity and specificity for its target. Key interactions typically identified include:
Hydrogen Bonds: Formed between a hydrogen atom donor (like the phenolic -OH group) and a nearby acceptor atom (like oxygen or nitrogen in the protein's amino acid residues).
Hydrophobic Interactions: Occur between nonpolar groups, such as the tert-butyl group and aromatic rings of the ligand, and hydrophobic pockets in the protein.
Pi-Pi Stacking: Aromatic rings of the ligand and protein can stack on top of each other, creating favorable electrostatic interactions.
Van der Waals Forces: General attractive or repulsive forces between molecules.
In studies of various thiazole derivatives, docking results have revealed that the compounds orient themselves within the active site to maximize these interactions. semanticscholar.org For a related compound, 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, crystallographic data revealed a strong intramolecular O—H⋯N hydrogen bond, an interaction that docking simulations would also aim to identify in a ligand-protein complex. nih.gov
Table 2: Common Intermolecular Interactions in Ligand-Target Binding
| Interaction Type | Description | Potential Groups Involved in 4-(4-Tert-butyl-1,3-thiazol-2-yl)phenol |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Phenolic -OH group, Nitrogen and Sulfur atoms in the thiazole ring. |
| Hydrophobic | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Tert-butyl group, Phenyl ring. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between the electron clouds of aromatic rings. | Phenyl ring, Thiazole ring. |
| Van der Waals | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity (e.g., toxicity or drug efficacy) of a series of compounds.
A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (log P), and electronic properties. Statistical methods, like partial least squares (PLS) regression, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov
For classes of compounds like phenol and thiazole derivatives, QSAR models have been successfully developed to predict their activity. For instance, QSAR analyses have been used to describe the mechanisms of toxicity of various phenol derivatives by correlating their electronic properties with toxicity data. nih.gov Such studies can identify which molecular fragments contribute most significantly to the biological effect. nih.gov Similarly, QSAR studies on thiazole derivatives have established relationships between their chromatographic behavior (a proxy for lipophilicity) and their H1-antihistamine activity, creating models that can pre-select new drug candidates. researchgate.net
A predictive QSAR model for analogues of this compound could be used to design new derivatives with potentially enhanced biological activity by suggesting modifications to the structure (e.g., adding or changing substituents) that are predicted to improve the desired outcome.
Development of Statistical Models Correlating Structure with Bioactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its analogues, QSAR studies are instrumental in predicting the bioactivity of novel derivatives and in understanding the structural requirements for their biological effects.
The development of a robust QSAR model typically involves the following steps:
Data Set Selection: A diverse set of analogues of this compound with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, are calculated for each molecule in the data set.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
An example of descriptors that could be used in a QSAR study of this compound analogues is presented in the table below.
| Descriptor Class | Examples of Descriptors |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken Charges |
These models can help in the virtual screening of large compound libraries to identify potential new bioactive molecules based on their predicted activity.
Identification of Critical Pharmacophoric Features
Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound and its analogues, identifying the critical pharmacophoric features can elucidate the key interactions with their biological target. nih.gov
A pharmacophore model typically consists of features such as:
Hydrogen bond acceptors and donors
Hydrophobic regions
Aromatic rings
Positive and negative ionizable groups
The generation of a pharmacophore model for this class of compounds would involve aligning a set of active analogues and extracting the common chemical features that are responsible for their bioactivity. nih.gov This model can then be used as a 3D query to search for new molecules with similar features in chemical databases.
A hypothetical pharmacophore model for this compound might include a hydrophobic feature corresponding to the tert-butyl group, a hydrogen bond donor from the phenolic hydroxyl group, and an aromatic ring feature from the phenol ring.
| Pharmacophoric Feature | Corresponding Structural Moiety |
| Hydrogen Bond Donor | Phenolic -OH group |
| Aromatic Ring | Phenol ring |
| Hydrophobic Group | Tert-butyl group |
| Hydrogen Bond Acceptor | Nitrogen and/or Sulfur atoms in the thiazole ring |
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. mdpi.com For this compound, MD simulations can provide detailed insights into its conformational flexibility, dynamic behavior, and interactions with biological macromolecules such as proteins or nucleic acids. nih.gov
In a typical MD simulation, the motion of atoms in the molecule is simulated over time by solving Newton's equations of motion. mdpi.com This allows for the exploration of the conformational landscape of the molecule and the identification of its most stable conformations. mdpi.com
Key applications of MD simulations for this compound include:
Conformational Analysis: Identifying the preferred three-dimensional structures of the molecule in different environments (e.g., in solution or bound to a receptor).
Binding Mode Analysis: Simulating the interaction of the molecule with its biological target to understand the key binding interactions and the stability of the complex.
Free Energy Calculations: Estimating the binding affinity of the molecule to its target, which can be a valuable parameter in drug design.
The results from MD simulations can provide a dynamic picture of the molecular interactions that are crucial for the biological activity of this compound and its analogues, complementing the static information obtained from other computational methods.
Future Research Directions and Translational Perspectives
Exploration of Novel and Greener Synthetic Methodologies
While traditional methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, are well-established, they often rely on harsh reagents and solvents. nih.gov Future research should prioritize the development of environmentally benign and efficient synthetic routes for 4-(4-tert-butyl-1,3-thiazol-2-yl)phenol and its derivatives. nih.govresearchgate.net
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and minimize the formation of byproducts compared to conventional heating. nih.govnih.govscilit.combenthamscience.comacs.org
Ultrasonic Irradiation: Sonication offers another energy-efficient method to promote reactions, often leading to higher yields under milder conditions. researchgate.netbepls.com
Green Solvents and Catalysts: The use of water, polyethylene (B3416737) glycol (PEG), or other eco-friendly solvents should be investigated. bepls.comnih.govresearchgate.net Furthermore, employing reusable, solid-supported catalysts or biodegradable biocatalysts like chitosan (B1678972) can simplify purification and reduce chemical waste. researchgate.netnih.govbepls.com
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent strategies would enhance synthetic efficiency by combining several steps, thereby saving time, resources, and reducing waste. researchgate.netbepls.com
Adopting these greener approaches would not only make the synthesis more sustainable but also more cost-effective for producing a library of analogues for further study. nih.gov
Advanced Computational Approaches for Rational Drug Design
Computational modeling provides powerful tools to predict molecular properties and guide the rational design of new analogues. For this compound, future research should leverage advanced computational methods to explore its potential interactions with biological targets.
Table 1: Proposed Computational Studies
| Computational Method | Research Objective | Potential Insights |
| Molecular Docking | Predict binding modes and affinities with various enzymes or receptors (e.g., kinases, tubulin, PLA2). nih.govbiointerfaceresearch.comnih.gov | Identify key amino acid interactions; prioritize analogues with higher predicted binding scores for synthesis. |
| Density Functional Theory (DFT) | Analyze electronic structure, HOMO-LUMO energy gaps, and molecular electrostatic potential. nih.govresearchgate.net | Understand compound reactivity, stability, and potential for antioxidant activity through hydrogen atom transfer. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. biointerfaceresearch.comresearchgate.net | Assess the stability of binding interactions predicted by docking and reveal conformational changes. |
| In Silico ADME-Toxicity Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. biointerfaceresearch.comresearchgate.net | Guide the design of analogues with more favorable drug-like properties early in the discovery process. |
These computational studies can de-risk and accelerate the development process by focusing laboratory efforts on compounds with the highest probability of desired activity and properties. researchgate.netmdpi.com
Development of Next-Generation Analogues with Improved Potency and Selectivity
Building on insights from computational studies, a primary research direction is the synthesis and evaluation of next-generation analogues to establish a clear structure-activity relationship (SAR). nih.govmdpi.com The goal is to systematically modify the this compound scaffold to optimize potency and selectivity for specific biological targets.
Key structural modifications for investigation include:
Phenolic Ring Substitution: Introducing various substituents (e.g., halogens, methoxy, nitro groups) on the phenol (B47542) ring to modulate electronic properties and hydrogen bonding capacity.
Tert-Butyl Group Modification: Replacing the tert-butyl group with other alkyl or aryl groups to alter lipophilicity and steric profile, which can influence membrane permeability and target binding. nih.gov
Thiazole Ring Functionalization: Adding substituents at the C5 position of the thiazole ring to explore additional binding interactions within a target's active site.
Table 2: Representative Analogue Design Strategy
| Modification Site | Proposed Substituent | Rationale |
| Phenol Ring (ortho/meta to -OH) | -Cl, -F | Electron-withdrawing; potential for halogen bonding. |
| Phenol Ring (ortho/meta to -OH) | -OCH₃ | Electron-donating; potential H-bond acceptor. |
| C4-Substituent (Thiazole) | Cyclohexyl, Phenyl | Modify steric bulk and lipophilicity. nih.gov |
| C5-Position (Thiazole) | -CH₃, -Br | Explore new interaction points with target protein. |
Systematic evaluation of these analogues will be crucial for identifying compounds with enhanced biological profiles. ijper.org
Investigation of Broader Spectrum Biological Activities
The hybrid nature of this compound suggests it may possess a wide range of biological activities. The thiazole moiety is a known pharmacophore in anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.netmdpi.com Similarly, phenolic compounds are recognized for their antioxidant and antimicrobial effects. nih.gov A comprehensive screening program is therefore a critical future direction.
Table 3: Proposed Biological Screening Targets
| Activity Class | Specific Assays/Targets | Rationale |
| Anticancer | Cytotoxicity screening against a panel of human cancer cell lines (e.g., MCF-7, A549, HeLa). mdpi.comacs.orgmdpi.com | Thiazole is a core structure in many anticancer agents. benthamscience.comnih.gov |
| Inhibition assays for specific targets like tubulin polymerization, protein kinases (e.g., p56lck), or sirtuins. nih.govbiointerfaceresearch.commdpi.com | ||
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria and fungal strains. mdpi.comnih.gov | Thiazole and phenol moieties are known to have antimicrobial properties. nih.govnih.govnih.gov |
| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) enzyme inhibition assays. nih.gov | Many thiazole derivatives exhibit anti-inflammatory activity. nih.gov |
| Antioxidant | DPPH radical scavenging, metal chelation, and other antioxidant capacity assays. nih.govresearchgate.netresearchgate.net | The phenolic hydroxyl group is a classic antioxidant pharmacophore. |
This broad-spectrum screening could uncover novel therapeutic applications for this class of compounds and provide a foundation for more focused preclinical investigations.
Integration with Advanced Delivery Systems for Targeted Research Applications
Many promising heterocyclic compounds face challenges in translational research due to poor solubility, low bioavailability, or lack of target specificity. nih.gov Future research should explore the integration of this compound and its most potent analogues with advanced drug delivery systems. rsc.orgresearchgate.netmdpi.com
Potential delivery strategies include:
Nanoparticle Encapsulation: Formulating the compound within polymeric nanoparticles or liposomes to improve solubility, protect it from degradation, and potentially enable passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
Supramolecular Systems: Utilizing host-guest chemistry with macrocycles like cyclodextrins to enhance aqueous solubility and bioavailability. mdpi.com
Conjugation: Covalently linking the compound to targeting ligands (e.g., antibodies or peptides) that recognize specific cell surface receptors, thereby directing it to the desired site of action and minimizing off-target effects.
These advanced formulations could significantly enhance the compound's utility in preclinical models, providing a crucial bridge between fundamental research and potential translational applications.
Q & A
Q. What are the optimal synthetic routes for 4-(4-Tert-butyl-1,3-thiazol-2-yl)phenol, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves cyclization of a thioamide with an α-haloketone to form the thiazole core, followed by coupling with a tert-butylphenol derivative. Key steps include:
- Thiazole ring formation : Use α-bromoketones and thioureas in ethanol under reflux (60–80°C) .
- Purification : Recrystallization with ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .
- Yield optimization : Control reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for thiourea:α-bromoketone) .
Q. How can spectroscopic methods (NMR, IR, MS) be applied to confirm the structure of this compound?
- NMR :
- ¹H NMR : Thiazole protons appear as doublets (δ 7.2–7.5 ppm); tert-butyl groups show a singlet at δ 1.3–1.4 ppm .
- ¹³C NMR : Thiazole carbons resonate at δ 125–150 ppm; tert-butyl carbons at δ 28–32 ppm .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and phenolic O-H (3200–3400 cm⁻¹) .
- Mass spectrometry : Molecular ion peak [M+H]⁺ matches the molecular formula (C₁₃H₁₅N₂OS) with fragmentation patterns confirming the thiazole and tert-butyl groups .
Advanced Research Questions
Q. How can computational tools like Multiwfn be utilized to analyze the electronic properties of this compound?
- Electrostatic potential (ESP) mapping : Identify nucleophilic/electrophilic regions using Multiwfn’s Hirshfeld surface analysis . The thiazole ring’s electron-deficient nature and phenol’s O-H group can be visualized for hydrogen-bonding propensity .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. The thiazole’s π-system and phenol’s lone pairs contribute to charge transfer interactions .
- Solvent effects : Simulate polarity-dependent properties (e.g., dipole moments) using the PCM model in Gaussian with Multiwfn post-processing .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects) for this compound?
- Experimental variables : Standardize assays (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory studies) to minimize variability .
- Structural analogs : Compare activity across derivatives (e.g., replacing tert-butyl with methoxy groups) to isolate functional group contributions .
- Mechanistic studies : Use molecular docking (AutoDock Vina) to validate target binding (e.g., bacterial enoyl-ACP reductase vs. NF-κB) .
Q. What crystallographic strategies (e.g., SHELX refinement) are critical for resolving disordered structures in this compound derivatives?
Q. How can reaction mechanisms for nucleophilic substitution at the thiazole ring be elucidated using kinetic and isotopic labeling studies?
- Kinetic profiling : Monitor reaction rates (UV-Vis or HPLC) under varying pH and temperature to distinguish SN1/SN2 pathways .
- Isotopic labeling : Use ¹⁸O-labeled water or ¹⁵N-ammonia to track nucleophilic attack sites via MS/MS .
- DFT calculations : Simulate transition states (Gaussian 16) to identify rate-determining steps .
Methodological Challenges and Solutions
Q. What strategies improve the solubility of this compound in aqueous media for in vitro assays?
Q. How can researchers validate the compound’s stability under physiological conditions (pH 7.4, 37°C)?
- HPLC stability assays : Monitor degradation products over 24–72 hrs .
- LC-MS/MS : Identify hydrolyzed metabolites (e.g., cleavage of thiazole-phenol linkage) .
- Accelerated stability testing : Use Arrhenius modeling at elevated temperatures (40–60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
